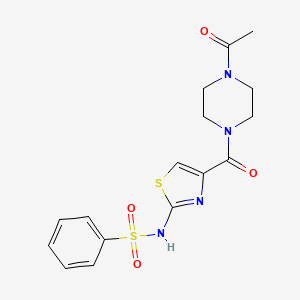

N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(4-acetylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-12(21)19-7-9-20(10-8-19)15(22)14-11-25-16(17-14)18-26(23,24)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWXSTJUOKHIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine moiety is then introduced through a series of nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that compounds related to N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide exhibit significant anticancer properties. The following key findings summarize its efficacy:

- Cytotoxicity : A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds showed that derivatives featuring piperazine structures displayed high cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Notably, compounds with modifications similar to N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl) exhibited IC50 values as low as 2.32 µg/mL, indicating potent activity against cancer cells while sparing normal cells .

- Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of cell cycle arrest and apoptosis. Treatment with these compounds led to an increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, which are markers of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide derivatives:

| Compound | Substituent | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 4e | o-Ethoxy | 5.36 | High |

| 4f | p-Ethoxy | 18.39 | Moderate |

| 4g | p-Fluoro | 10.10 | Moderate |

| 4i | Benzyl | 2.32 | Very High |

This table illustrates how modifications to the piperazine moiety and substituents on the aromatic rings can significantly influence anticancer activity, with specific configurations leading to enhanced potency .

Case Study 1: Piperazine Derivatives

A series of piperazine derivatives were synthesized and evaluated for their anticancer properties. The study revealed that substituents at the para position of the phenyl ring significantly increased cytotoxicity against MCF-7 cells. The most potent compound, featuring a benzyl piperidine moiety, demonstrated an IC50 value of 2.32 µg/mL, indicating its potential as a lead compound for further development .

Case Study 2: Thiazole-Based Compounds

Another investigation focused on thiazole-based compounds similar to N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study emphasized the importance of the thiazole ring in enhancing biological activity and suggested further exploration into its derivatives for improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfonamide group can inhibit the activity of certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

Several benzenesulfonamide-thiazole derivatives with modified aryl substituents have been synthesized and evaluated:

- 4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide (Compound 5): Substituted with a 4-chlorophenyl-phthalazine group, this compound demonstrated high synthetic yield (87%) and a melting point of 280–281°C, though its antimicrobial activity remains unspecified .

- (Z)-4-(((5-Methylfuran-2-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide: This analog incorporates a methylfuran-derived Schiff base.

- 1-Benzyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrrole-2-carboxamide (14d) : Featuring a benzyl-pyrrole carboxamide, this compound was synthesized using TBTU coupling reagents, highlighting methodologies applicable to the target compound’s synthesis .

Key Insight : Substituents on the benzenesulfonamide-thiazole scaffold influence physical properties (e.g., melting points) and electronic profiles, which may correlate with bioactivity.

Piperazine/Acetylpiperazine-Containing Derivatives

- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) : While based on a benzothiazole core, this compound’s 4-methylpiperazine group mirrors the acetylpiperazine in the target compound. Its synthesis involved coupling with N-methylpiperazine in DMF, yielding a product characterized by NMR and LC-MS .

- 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide: This analog replaces acetylpiperazine with an azepane sulfonyl group, illustrating the versatility of sulfonamide-thiazole hybrids in drug design .

Key Insight : Acetylation of the piperazine ring (vs. methylation or azepane substitution) may alter metabolic stability and target affinity due to steric and electronic effects.

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Q & A

Basic: What are the common synthetic routes for N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide and its analogs?

Answer:

Synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the thiazole core via condensation of o-aminothiophenols with aldehydes/ketones under oxidative conditions .

- Step 2: Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions (e.g., using benzenesulfonyl chloride) .

- Step 3: Functionalization of the piperazine moiety, such as acetylation, using acetyl chloride in the presence of a base (e.g., sodium hydride) .

- Optimization: Reflux in ethanol with sodium bicarbonate improves yield (60–78%) for analogous compounds .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Key parameters include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in coupling steps .

- Temperature Control: Reflux (~80°C) ensures complete reaction while minimizing side products .

- Catalysis: Bases like K₂CO₃ or NaH improve deprotonation efficiency during sulfonylation .

- Purification: Flash chromatography (DCM/MeOH 30:2) or crystallization (ethanol) achieves >95% purity .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–8.8 ppm) and carbonyl groups (δ ~165 ppm) .

- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., m/z 439.1005 for a related compound) .

- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1325 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .

Advanced: How can contradictions in biological activity data be resolved?

Answer:

- Structural Comparisons: Substituents like electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition (e.g., aldose reductase) but may reduce solubility .

- Assay Variability: Standardize in vitro conditions (e.g., pH, incubation time) to minimize discrepancies .

- Meta-Analysis: Cross-reference data from enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) assays to identify structure-activity trends .

Advanced: What computational methods predict biological targets?

Answer:

- Molecular Docking: Simulate binding to targets like aldose reductase (PDB ID: 1AH0) using AutoDock Vina .

- QSAR Modeling: Correlate logP values with antibacterial activity (e.g., E. coli MIC) to prioritize analogs .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., KD ~10⁻⁶ M) for receptor-ligand interactions .

Basic: What structural features influence reactivity and bioactivity?

Answer:

- Thiazole Ring: Participates in π-π stacking with enzyme active sites .

- Sulfonamide Group: Enhances hydrogen bonding to targets (e.g., carbonic anhydrase) .

- Acetylpiperazine Moiety: Improves solubility and pharmacokinetics via N-acetylation .

Advanced: Which in vitro assays elucidate the mechanism of action?

Answer:

- Enzymatic Assays: Measure IC₅₀ against aldose reductase (ALR2) using DL-glyceraldehyde as substrate .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7) to assess selective toxicity .

- ROS Detection: Monitor oxidative stress in diabetic cataract models (e.g., Wistar rat lenses) .

Advanced: How do electron-withdrawing groups (EWGs) affect bioactivity?

Answer:

- Enhanced Inhibition: EWGs (e.g., -NO₂, -CF₃) increase electrophilicity, improving ALR2 inhibition (IC₅₀ reduced by 40–60%) .

- Reduced Solubility: LogP increases by ~0.5 units, necessitating formulation adjustments (e.g., PEGylation) .

- Metabolic Stability: Fluorine substituents slow hepatic clearance (t1/2 ↑ 2-fold) in rat models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.